molecular formula C38H72N2O13 B3192156 Azithromycin F CAS No. 612069-26-8

Azithromycin F

Cat. No.: B3192156
CAS No.: 612069-26-8
M. Wt: 765.0 g/mol
InChI Key: FOKFKPIVUOKMAB-KRYDKTARSA-N
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Mechanism of Action

Target of Action

Azithromycin F, a macrolide antibiotic, primarily targets bacterial protein synthesis . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction inhibits the protein synthesis process, which is essential for bacterial replication . This compound also targets intracellular components, particularly phagocytes, and is delivered in high concentrations to sites of infection .

Mode of Action

This compound interacts with its targets, leading to significant changes in bacterial function. By binding to the 23S rRNA of the bacterial 50S ribosomal subunit, it inhibits bacterial protein synthesis . This interaction disrupts the replication process, thereby stopping bacterial growth . Furthermore, this compound accumulates effectively in cells, especially phagocytes, and is delivered in high concentrations to infection sites .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits bacterial protein synthesis, quorum-sensing, and reduces the formation of biofilm . It also disrupts intracellular keratin-18 dynamics, suppresses intracellular lysosomal trafficking along the microtubules, blocking autophagic flux . Moreover, this compound has been found to inhibit T-cell cytotoxicity against tumor cells and impair T-cell metabolism through glycolysis inhibition .

Pharmacokinetics (ADME Properties)

This compound is known for its broad-spectrum antibiotic properties, long half-life, and high degree of tissue penetration . It is primarily used for the treatment of respiratory, enteric, and genitourinary infections . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It directly affects immune cells, favoring conditions that can lead to the resolution of acute infections and reduction of exacerbations in chronic airway diseases . It has been found to inhibit autophagy in various types of cancer cells in vitro . Moreover, it has been associated with a network of altered energy metabolism pathways and immune subsets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in pH significantly affect the in vitro potency of this compound . High concentrations of outdoor particulate matter (PM2.5) can contribute to variability in the microbial community composition of the azithromycin group . Therefore, the environment plays a crucial role in the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Azithromycin F interacts with various enzymes and proteins in the body. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting the transpeptidation/translocation step of protein synthesis and preventing the assembly of the 50S ribosomal subunit . This interaction disrupts bacterial protein synthesis, thereby stopping bacterial growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It accumulates effectively in cells, particularly phagocytes, and is delivered in high concentrations to sites of infection . It has been shown to have antiviral effects and potential benefit in patients with COVID-19 . Multiple immunomodulatory effects have been defined for azithromycin which could provide efficacy during the late stages of the disease, including inhibition of pro-inflammatory cytokine production, inhibition of neutrophil influx, induction of regulatory functions of macrophages, and alterations in autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis . It also has additional immunomodulatory effects and has been used in chronic respiratory inflammatory diseases for this purpose .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. For instance, azithromycin treatment altered the temporal kinetics of the upper and lower airway microbiota, increasing community similarity between the two sites for one month after macrolide cessation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been associated with a network of altered energy metabolism pathways and immune subsets, including T cells biased toward immunomodulatory and exhausted profiles .

Transport and Distribution

This compound is extensively distributed within cells and tissues. It is known for its rapid and extensive distribution from serum into the intracellular compartments, followed by rapid distribution to the tissues .

Subcellular Localization

It is known that this compound accumulates effectively in cells, particularly phagocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azithromycin F involves several steps, starting with the demethylation of azithromycin. This is followed by formylation using ethyl formate to produce the target compound . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity of the compound, which is crucial for its use as a reference standard in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Azithromycin F undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce demethylated compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKFKPIVUOKMAB-KRYDKTARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210125
Record name Azithromycin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612069-26-8
Record name Azithromycin F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612069-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azithromycin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9G3UFD9TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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